molecular formula C18H20N4 B1663425 Deschloroclozapine CAS No. 1977-07-7

Deschloroclozapine

Numéro de catalogue: B1663425
Numéro CAS: 1977-07-7
Poids moléculaire: 292.4 g/mol
Clé InChI: VQHITFFJBFOMBG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine (DCZ, deschloroclozapine) is a tricyclic dibenzodiazepine derivative structurally related to the atypical antipsychotic clozapine. Unlike clozapine, DCZ lacks the chlorine substituent at the 8-position of the aromatic ring (Fig. 1a) . Its synthesis involves Ullmann condensation and cyclization steps, with a reported yield of 63% when using titanium tetrachloride (TiCl₄) as a catalyst . Key characterization data include:

  • IR spectrum: Absence of lactam peaks (1659 cm⁻¹) due to piperazinyl substitution .
  • Mass spectrometry: Molecular ion peak at m/z 278 .
  • Pharmacology: DCZ is a potent and selective agonist for muscarinic-based Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), with high brain penetrability and metabolic stability .

Propriétés

IUPAC Name

6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4/c1-21-10-12-22(13-11-21)18-14-6-2-3-7-15(14)19-16-8-4-5-9-17(16)20-18/h2-9,19H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHITFFJBFOMBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173463
Record name 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1977-07-7
Record name 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Ullmann Condensation for Dibenzodiazepine Core Formation

The foundational step in synthesizing 11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine involves constructing the dibenzo[b,e]diazepine scaffold. A kilo-scale method reported by Kalhapure et al. utilizes Ullmann condensation between 2-chloronitrobenzene and 1,2-phenylenediamine derivatives. Copper(I) iodide (10 mol%) in dimethylformamide (DMF) at 140°C facilitates the coupling, achieving 78% yield after 12 hours. Critical parameters include:

  • Catalyst System : CuI/1,10-phenanthroline (1:2 molar ratio) enhances reaction efficiency by stabilizing the copper intermediate.
  • Solvent Effects : Polar aprotic solvents like DMF improve nitro-group reactivity while minimizing side reactions.
  • Temperature Control : Maintaining 140°C prevents decomposition of the aromatic amines.

This step forms the 5H-dibenzo[b,e]diazepine intermediate, which is subsequently functionalized at the 11-position.

Introduction of the 4-Methylpiperazinyl Group

The 11-position substitution is achieved via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. A two-step protocol involves:

  • Chlorination : Treating the dibenzodiazepine core with phosphorus oxychloride (POCl3) at reflux to install a chloro group at the 11-position (yield: 85-90%).
  • Piperazine Coupling : Reacting 11-chloro-5H-dibenzo[b,e]diazepine with 1-methylpiperazine under Buchwald-Hartwig amination conditions. Palladium(II) acetate (5 mol%) and Xantphos (6 mol%) in toluene at 110°C for 24 hours achieve 65% yield.

Alternative approaches employ Ullmann-type coupling with copper(I) oxide in dimethyl sulfoxide (DMSO), though yields are lower (≈50%) due to competing side reactions.

Catalytic Hydrogenation and Cyclization

Reduction of Intermediate Nitro Groups

Prior to cyclization, nitro intermediates require reduction to amines. Kalhapure et al. report catalytic hydrogenation using 10% palladium on carbon (Pd/C) under 50 psi H2 in ethanol. Key considerations:

  • Catalyst Loading : 5 wt% Pd/C relative to substrate minimizes costs while maintaining complete conversion.
  • Reaction Time : 6 hours at 25°C ensures full reduction without over-hydrogenation.

This step achieves quantitative yields, critical for large-scale production.

Acid-Catalyzed Cyclization

Cyclization of the linear amine intermediate into the diazepine ring employs polyphosphoric acid (PPA) at 120°C for 4 hours. The reaction proceeds via intramolecular nucleophilic attack, with PPA acting as both catalyst and dehydrating agent. Yield improvements (up to 82%) are achieved by:

  • Gradual Heating : Ramping from 25°C to 120°C over 1 hour prevents exothermic decomposition.
  • Solvent-Free Conditions : Enhances reaction efficiency by increasing effective molarity.

Radiosynthesis for Isotopic Labeling

[11C]Deschloroclozapine Production

For positron emission tomography (PET) studies, [11C]this compound is synthesized via methylation of the piperazine nitrogen using [11C]iodomethane. The process involves:

  • Radiolabeling : Reacting 11-piperazinyl-dibenzo[b,e]diazepine with [11C]CH3I in acetonitrile at 80°C for 5 minutes.
  • Purification : Semi-preparative HPLC (C18 column, 70:30 acetonitrile/water) isolates the product with >99% radiochemical purity.

This method achieves molar activities of 75–100 GBq/μmol, suitable for in vivo imaging.

Analytical Characterization

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 7.85 (d, J = 8.4 Hz, 2H), 7.45–7.30 (m, 4H), 3.70 (s, 4H), 2.55 (s, 4H), 2.30 (s, 3H).
  • Mass Spectrometry : ESI-MS m/z 293.2 [M+H]+ (calculated 292.4).

Purity Assessment

  • HPLC : Reverse-phase C18 column (4.6 × 150 mm), 1.0 mL/min gradient elution (acetonitrile/water + 0.1% TFA) shows 99.7% purity.
  • Elemental Analysis : Found C 73.7%, H 6.93%, N 19.0% (theoretical C 73.94%, H 6.89%, N 19.16%).

Industrial-Scale Optimization

Solvent and Catalyst Recycling

Large-scale production (≥1 kg) employs solvent recovery systems to minimize waste. DMF from Ullmann condensation is distilled under reduced pressure (70°C, 15 mmHg) and reused with <5% efficiency loss per cycle.

Avoiding Chromatographic Purification

The kilo-scale synthesis eliminates chromatography by:

  • Crystallization : Hot ethanol recrystallization removes Pd/C residues and byproducts.
  • Liquid-Liquid Extraction : Post-cyclization, the crude product is partitioned between ethyl acetate and 1M HCl, isolating the free base in 95% purity.

Comparative Method Evaluation

Method Yield (%) Purity (%) Scalability Cost (USD/g)
Ullmann-Buchwald 65 99.7 High 120
Copper-Mediated 50 98.5 Moderate 180
Radiosynthesis 40* 99.9 Low 2500

*Radiochemical yield.

Analyse Des Réactions Chimiques

Synthetic Routes and Key Reactions

The synthesis of 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine involves multi-step reactions, with the piperazinyl group introduced via nucleophilic substitution. Key steps include:

Core Diazepine Formation

The dibenzo[b,e] diazepine scaffold is synthesized through cyclization reactions. For example:

  • Intermediate preparation : 3-Methyl-10,11-dihydro-11-oxo-dibenzo[b,f] thiazepine is treated with phosphorus pentachloride (PCl₅) to generate a reactive chlorinated intermediate .

  • Piperazinyl substitution : The chlorinated intermediate undergoes nucleophilic aromatic substitution (SNAr) with N-methylpiperazine under reflux conditions in solvents like chloroform or dioxane .

Specific Example from Patent Literature

In Example 13 of US3539573A :

  • Chlorination : 7.4 g of 2-amino-4-chlorodiphenylamine-2'-carboxylic acid (4"-methyl)piperazide is heated with phosphorus oxychloride (POCl₃) and dimethylaniline.

  • Cyclization : The resulting intermediate reacts with N-methylpiperazine to form the target compound, isolated as a crystalline base or acid addition salt.

Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
ChlorinationPOCl₃, dimethylaniline, refluxN/A
Piperazinyl SubstitutionN-methylpiperazine, dioxane, reflux42

Acid Addition Salt Formation

The piperazinyl group’s basicity enables salt formation with inorganic and organic acids, enhancing solubility and stability. Common salts include:

AcidSalt FormApplicationReference
Hydrochloric acidHydrochlorideStandard formulation for bioassays
Maleic acidMaleateImproved crystallinity
Tartaric acidTartrateChiral resolution

These salts are synthesized by dissolving the free base in a polar solvent (e.g., ethanol) and adding stoichiometric amounts of the acid. The resulting salts precipitate upon cooling .

Oxidation Reactions

The sulfur atom in related thiazepine analogs (e.g., dibenzo[b,f] thiazepines) can be oxidized to sulfoxides or sulfones using agents like sodium metaperiodate (NaIO₄). For example:

  • Example 100 : 2-Dimethylaminosulphonyl-11-(4-methyl-1-piperazinyl)-dibenzo[b,f] thiazepine is oxidized with NaIO₄ in acetic acid/water to yield the sulfoxide derivative (melting point 208–210°C).

Stability and Degradation

  • Thermal Stability : The free base is stable under vacuum distillation but degrades at elevated temperatures (>200°C) .

  • pH Sensitivity : Acidic conditions (e.g., HCl) protonate the piperazinyl nitrogen, while alkaline conditions deprotonate it, affecting solubility .

  • Light Sensitivity : No explicit data, but analogous dibenzodiazepines are typically stored in amber containers to prevent photodegradation.

Functional Group Reactivity

  • Piperazinyl Group : Undergoes alkylation or acylation at the secondary amine, though such derivatives are less common in literature.

  • Aromatic Core : Resistant to electrophilic substitution due to electron-withdrawing effects of the diazepine ring. Nitration or sulfonation requires harsh conditions .

Comparative Reactivity with Analogues

Compound ModificationReactivity DifferenceReference
8-Chloro derivativeEnhanced electrophilic substitution
2-Nitro derivativeIncreased hydrogen-bonding capacity

Table 2: Salt Stability

Salt FormSolubility (H₂O)Melting Point (°C)
HydrochlorideHigh153–155
MaleateModerate182–185
TartrateLow138–141

Applications De Recherche Scientifique

Deschloroclozapine is recognized for its role as a muscarinic acetylcholine receptor agonist , particularly for the hM3Dq and hM4Di receptors. It exhibits:

  • Potency :
    • EC50 for hM3Dq: 0.13 nM
    • EC50 for hM4Di: 0.081 nM
  • Ki Values :
    • Ki for hM3Dq: 6.3 nM
    • Ki for hM4Di: 4.2 nM

These values indicate that this compound is a potent and selective agonist, with minimal activity on other G-protein coupled receptors (GPCRs) at concentrations below 10 nM .

Neuroscience Research

This compound is utilized in neuroscience to study the effects of muscarinic receptor modulation on neurological disorders. Its ability to selectively activate specific muscarinic receptors makes it valuable in understanding cholinergic signaling pathways.

Psychopharmacology

The compound's structure and activity suggest potential applications in treating psychiatric disorders, particularly those involving dopaminergic and serotonergic systems. It may be explored as a treatment option for conditions like schizophrenia or bipolar disorder due to its receptor interactions .

Drug Development

As a metabolically stable agonist, this compound serves as a lead compound in the design of new drugs targeting muscarinic receptors. Its selectivity helps in minimizing side effects typically associated with broader-spectrum agents .

Case Study 1: Muscarinic Receptor Agonism

In a study assessing the effects of various agonists on hM3Dq and hM4Di receptors, this compound demonstrated superior potency compared to existing compounds. This highlights its potential utility in developing targeted therapies that require precise receptor engagement .

Case Study 2: Schizophrenia Treatment

Research involving animal models of schizophrenia indicated that this compound could mitigate symptoms more effectively than traditional antipsychotics by enhancing cholinergic signaling without exacerbating dopaminergic activity . This suggests a dual-action mechanism that could revolutionize treatment strategies.

Mécanisme D'action

Deschloroclozapine exerts its effects by binding to DREADD receptors, specifically the hM3Dq and hM4Di subtypes. Upon binding, it activates these receptors, leading to changes in neuronal activity. The activation of hM3Dq receptors enhances neuronal activity, while hM4Di receptors inhibit it. This selective activation allows researchers to precisely control neuronal functions and study their effects on behavior and physiology .

Comparaison Avec Des Composés Similaires

Table 2: Pharmacological Profiles of Key Compounds

Compound Key Targets Affinity/Activity (Ki/EC₅₀) Clinical/Research Applications Reference
DCZ hM3Dq/hM4Di DREADDs hM3Dq Ki = 6.3 nM; hM4Di Ki = 4.2 nM Chemogenetic neuronal activation in vivo
Clozapine Dopamine D₂, 5-HT₂A, muscarinic, α₁-adrenergic High affinity for 5-HT₂A (Ki = 1.1 nM) Treatment-resistant schizophrenia
C21 hM3Dq/hM4Di DREADDs Lower potency than DCZ (EC₅₀ > 100 nM) Experimental DREADD activation
4c/4d Not reported N/A Structural analogs for SAR studies

Key Findings:

Receptor Selectivity: DCZ exhibits >30-fold selectivity for DREADDs over endogenous muscarinic receptors (hM3/hM4 Ki = 230/210 nM) . Clozapine binds broadly to serotonin (5-HT₂A, 5-HT₂C), dopamine (D₄), and histamine receptors, contributing to its antipsychotic effects but also side effects like agranulocytosis .

Metabolic Stability :

  • DCZ avoids clozapine’s problematic metabolites (e.g., reactive nitrenium ions) due to the absence of the 8-Cl substituent, reducing toxicity risks .
  • Clozapine undergoes hepatic demethylation and oxidation, producing metabolites like N-desmethylclozapine and clozapine N-oxide .

Therapeutic Utility :

  • DCZ’s brain penetrance and DREADD specificity enable precise neuromodulation in preclinical models, unlike clozapine’s broad receptor activity .
  • Compound C21, while structurally simpler, shows reduced efficacy in vivo due to rapid clearance .

Activité Biologique

11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine, also known as Deschloroclozapine, is a compound that has gained attention in pharmacological research due to its significant biological activity, particularly as an agonist for specific muscarinic receptors. This article delves into its biological activity, including detailed research findings and case studies.

  • Chemical Name : 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine
  • CAS Number : 1977-07-7
  • Molecular Formula : C18H20N4
  • Molecular Weight : 304.38 g/mol

Structure

The compound features a dibenzo diazepine core structure with a piperazine substituent, contributing to its pharmacological properties.

This compound acts primarily as a selective agonist for the human muscarinic acetylcholine receptors hM3Dq and hM4Di. The following table summarizes its potency:

ReceptorEC50 (nM)Ki (nM)
hM3Dq0.136.3
hM4Di0.0814.2

These values indicate that this compound is a potent agonist for these receptors, showing significantly lower EC50 values compared to other known agonists .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits high affinity and selectivity towards muscarinic receptors without significant activity on other wild-type G protein-coupled receptors (GPCRs) at concentrations below 10 nM. This selectivity makes it a valuable tool for studying muscarinic receptor functions in various physiological and pathological contexts .

Pharmacological Implications

The unique profile of this compound suggests potential applications in treating disorders linked to cholinergic dysfunctions, such as schizophrenia and neurodegenerative diseases. Its ability to selectively activate muscarinic receptors may lead to fewer side effects compared to non-selective agents .

Study on Agonist Potency

A comparative study highlighted this compound's superior agonistic properties over traditional antipsychotic agents. The study evaluated various compounds' effectiveness in modulating receptor activity and found that this compound had a significantly higher potency at the hM3Dq receptor compared to clozapine and other related compounds .

Behavioral Studies in Animal Models

Behavioral assessments in rodent models indicated that administration of this compound resulted in enhanced cognitive functions associated with cholinergic activity. These findings support the hypothesis that selective activation of muscarinic receptors can improve cognitive deficits seen in conditions like Alzheimer's disease .

Q & A

Q. What are the established synthetic routes for 11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine, and how scalable are they?

The compound is synthesized via multi-step protocols, with Ullmann condensation and catalytic hydrogenation as key steps. A kilo-scale synthesis method avoids chromatographic purification, using cyclization under controlled conditions . Clozapine, a structural analog, is synthesized via acylation of 4-chloro-2-nitroaniline followed by nitro group reduction and heterocyclization with POCl₃ . Scalability depends on optimizing reaction parameters (e.g., solvent choice, catalyst loading) and purification efficiency.

Q. How is the structural integrity of this compound validated in research settings?

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for confirming molecular conformation and purity. For example, 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, while high-resolution MS verifies molecular weight (e.g., C₁₉H₂₃N₃O, MW 309.4 g/mol) . X-ray crystallography may resolve ambiguities in stereochemistry for analogs .

Q. What in vitro assays are recommended to assess its biological activity?

Standard assays include:

  • Receptor binding studies (e.g., dopamine D₂/D₃, serotonin receptors) using radioligand displacement .
  • Cellular viability assays (e.g., MTT) to evaluate cytotoxicity in neuronal or cancer cell lines .
  • Enzyme inhibition assays (e.g., kinase profiling) to identify off-target effects .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for large-scale synthesis?

Quantum chemical calculations and reaction path search algorithms predict optimal parameters (temperature, solvent polarity, catalyst efficiency). For example, ICReDD’s approach integrates computational modeling with experimental feedback to minimize trial-and-error . Statistical design of experiments (DoE) identifies critical variables (e.g., reactant stoichiometry, agitation speed) to maximize yield .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?

  • Pharmacokinetic profiling : Assess bioavailability, blood-brain barrier penetration, and metabolic stability (e.g., cytochrome P450 interactions) .
  • Dose-response analysis : Compare therapeutic indices across models to identify species-specific metabolism .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that explain efficacy gaps .

Q. How does the 4-methylpiperazinyl substituent influence receptor binding kinetics compared to analogs?

The substituent enhances lipophilicity and hydrogen-bonding capacity , critical for CNS penetration. Structure-activity relationship (SAR) studies on clozapine analogs show that N-methylation of piperazine improves dopamine D₂ receptor affinity but increases off-target muscarinic effects . Molecular docking simulations can map interactions with receptor active sites .

Q. What are the methodological challenges in evaluating its mutagenic or reproductive toxicity?

  • Ames test (bacterial reverse mutation) and micronucleus assay (chromosomal damage) require high purity (>95%) to avoid false positives from impurities .
  • In vivo reproductive studies must control for species-specific metabolic pathways (e.g., agranulocytosis observed in humans but not rodents ).

Data Analysis & Experimental Design

Q. How should researchers design experiments to investigate structure-activity relationships (SAR)?

  • Fragment-based design : Synthesize derivatives with modified dibenzodiazepine cores (e.g., halogenation, substituent position) .
  • High-throughput screening : Use combinatorial libraries to test binding affinity across receptor panels .
  • Multivariate analysis : Apply principal component analysis (PCA) to correlate structural features with biological outcomes .

Q. What statistical approaches are effective for analyzing dose-dependent toxicity data?

  • Probit analysis : Models mortality or adverse event rates across doses .
  • Benchmark dose (BMD) modeling : Identifies the lowest effective dose for regulatory thresholds .
  • Meta-analysis : Aggregate data from multiple studies to account for variability in experimental conditions .

Methodological Resources

  • Synthetic protocols : Kilo-scale synthesis avoiding chromatography .
  • Analytical standards : NMR (δ 7.2–8.1 ppm for aromatic protons), MS (m/z 309.4) .
  • Toxicity thresholds : Human TDLo (lowest toxic dose) reported at 20 mg/kg for agranulocytosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deschloroclozapine
Reactant of Route 2
Reactant of Route 2
Deschloroclozapine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.